REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.O[NH:13]S(O)(=O)=O.[OH-].[Na+]>C(O)=O>[CH:3]12[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][CH:1]([CH2:8]3)[C:2](=[O:11])[NH:13]1)[CH2:4]2 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
ONS(=O)(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform twice
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C12NC(C3CC(CC(C1)C3)C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |